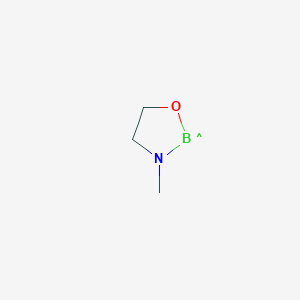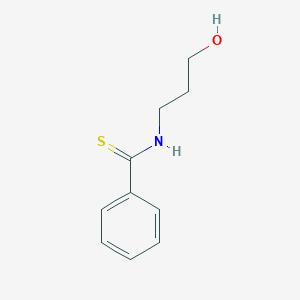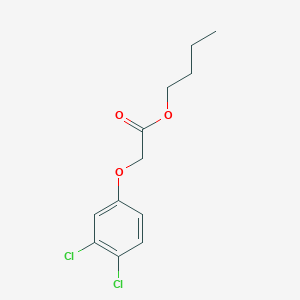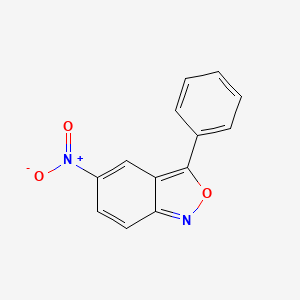
2,1-Benzisoxazole, 5-nitro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzisoxazole, 5-nitro-3-phenyl- is a heterocyclic compound that belongs to the benzisoxazole family. These compounds are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-benzisoxazoles typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the condensation of nitroarenes with arylacetonitriles, where the new carbon atom of the isoxazole ring originates from the methylene group of the latter reagent . This reaction is usually carried out in the presence of strong bases and silylating agents, such as t-BuOK or DBU, and trialkylchlorosilane .
Industrial Production Methods
Industrial production of 2,1-benzisoxazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The dehydration of ortho-nitrobenzyl derivatives substituted with electron-withdrawing groups is another approach used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,1-Benzisoxazole, 5-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., t-BuOK, DBU), reducing agents (e.g., hydrogen gas, palladium catalysts), and oxidizing agents (e.g., potassium permanganate) .
Major Products Formed
The major products formed from these reactions include 2-aminoarylketones, which are key intermediates in the synthesis of various heterocyclic compounds such as quinolines, acridines, and quinazolines .
Applications De Recherche Scientifique
2,1-Benzisoxazole, 5-nitro-3-phenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,1-benzisoxazole, 5-nitro-3-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to its antibacterial and antifungal effects . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-phenyl-2,1-benzisoxazole: Similar structure but with a chlorine atom instead of a nitro group.
3-Phenyl-2,1-benzisoxazole: Lacks the nitro group, leading to different reactivity and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Propriétés
Numéro CAS |
38735-62-5 |
|---|---|
Formule moléculaire |
C13H8N2O3 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
5-nitro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)13(18-14-12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
HEGUBBKOVGZOPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


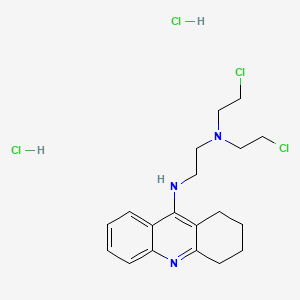
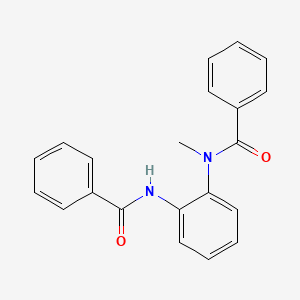
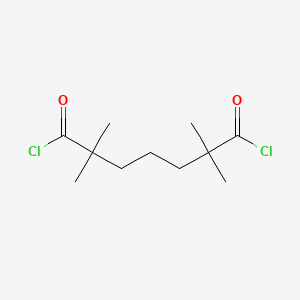

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)



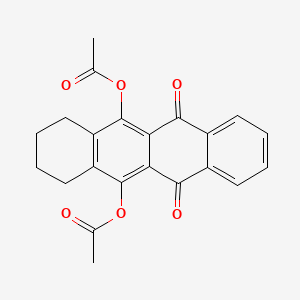
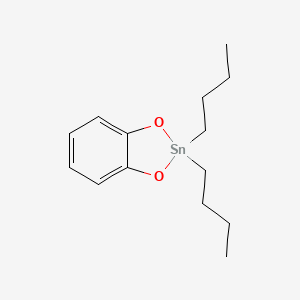
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
